molecular formula C16H20N2O5S B2921348 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034266-62-9

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2921348
M. Wt: 352.41
InChI Key: VZQIZBACPUUZSM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a benzo[d][1,3]dioxole moiety and an 8-azabicyclo[3.2.1]octane moiety .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups can influence its solubility, while the size and shape of the molecule can affect its boiling and melting points .

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonism

A significant body of research has focused on the synthesis and evaluation of derivatives of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide and related compounds for their potent serotonin-3 (5-HT3) receptor antagonistic activity. These compounds have been assessed through their ability to antagonize the von Bezold-Jarish (BJ) reflex in rats, with findings suggesting potent antagonistic activity and high affinity for 5-HT3 receptors. Notably, derivatives with specific substituents have demonstrated enhanced effectiveness, indicating a significant potential for therapeutic applications in conditions mediated by 5-HT3 receptors (Kawakita et al., 1992).

Pharmacokinetic Profile Studies

Research has also been conducted on the pharmacokinetic profiles of related compounds, including their synthesis and evaluation as potent agonists or antagonists of 5-HT3 receptors. For instance, studies involving radiolabeled derivatives have provided valuable insights into the interaction of these compounds with 5-HT3 receptors, supporting their potential in detailed biochemical studies (Robertson et al., 1990).

Anticancer Therapy Support

Several studies have highlighted the efficacy of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide derivatives in providing support during anticancer therapy. Specifically, their role as antiemetic agents in preventing nausea and vomiting induced by chemotherapy has been documented, showcasing their therapeutic benefits in improving the quality of life for cancer patients undergoing treatment (Fukuda et al., 1991).

Cognitive Disorders Treatment

Furthermore, research into the cognitive-enhancing properties of 5-HT3 receptor antagonists has indicated their potential in treating cognitive impairments associated with various neurological disorders. This area of study suggests that by modulating serotoninergic signaling, these compounds may offer new avenues for the treatment of cognitive dysfunction (Pitsikas & Borsini, 1996).

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-24(20,21)18-12-3-4-13(18)8-11(7-12)17-16(19)10-2-5-14-15(6-10)23-9-22-14/h2,5-6,11-13H,3-4,7-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQIZBACPUUZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide

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